![molecular formula C10H14O2 B123397 Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- CAS No. 156145-74-3](/img/structure/B123397.png)
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-, commonly known as menthone, is a cyclic monoterpene ketone with a peppermint-like odor. It is a natural compound found in many plant species, including peppermint, spearmint, and pennyroyal. Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.
Wirkmechanismus
The mechanism of action of menthone is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. Menthone has been shown to interact with ion channels, receptors, and enzymes, which may contribute to its biological activities. For example, menthone has been shown to interact with the TRPA1 ion channel, which is involved in pain and inflammation. Additionally, menthone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemische Und Physiologische Effekte
Menthone has been shown to have various biochemical and physiological effects, including antibacterial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to inhibit the growth of several strains of bacteria, scavenge free radicals, reduce inflammation, and alleviate pain. Additionally, menthone has been shown to have hepatoprotective effects, which may be beneficial in preventing liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Menthone has several advantages for lab experiments, including its low toxicity, ease of synthesis, and availability. However, there are also some limitations to its use in experiments, including its volatility, instability, and potential for oxidation. Additionally, menthone may interact with other compounds in the experimental system, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for menthone research, including its potential use as a natural antimicrobial agent, its role in preventing oxidative stress-related diseases, and its use in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its interactions with other cellular targets. Finally, the development of novel menthone derivatives with improved bioactivity and stability may lead to the discovery of new therapeutic agents.
Synthesemethoden
Menthone can be synthesized through several methods, including steam distillation of peppermint oil, oxidation of menthol, and cyclization of pulegone. The most common method for menthone synthesis is the steam distillation of peppermint oil. Peppermint oil is extracted from the leaves of Mentha piperita, and then subjected to steam distillation to isolate menthol and menthone. The menthol is then oxidized to menthone using various oxidizing agents, such as chromic acid, potassium permanganate, or hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Menthone has been widely studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Menthone has also demonstrated antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. Additionally, menthone has been shown to have anti-inflammatory and analgesic properties, which may be useful in the treatment of inflammatory and pain-related disorders.
Eigenschaften
CAS-Nummer |
156145-74-3 |
|---|---|
Produktname |
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-[(1S,5R)-3-hydroxy-6,6-dimethyl-2-bicyclo[3.1.0]hex-2-enyl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-5(11)8-7(12)4-6-9(8)10(6,2)3/h6,9,12H,4H2,1-3H3/t6-,9-/m1/s1 |
InChI-Schlüssel |
FBWBTJJCGGUPJP-HZGVNTEJSA-N |
Isomerische SMILES |
CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)O |
SMILES |
CC(=O)C1=C(CC2C1C2(C)C)O |
Kanonische SMILES |
CC(=O)C1=C(CC2C1C2(C)C)O |
Synonyme |
Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



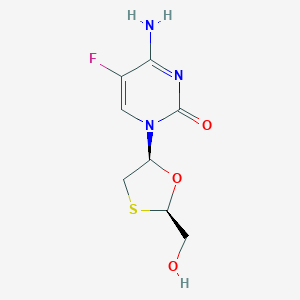
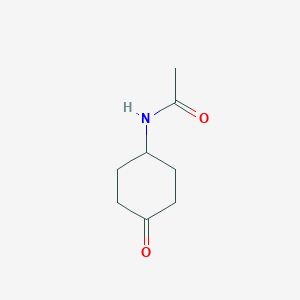
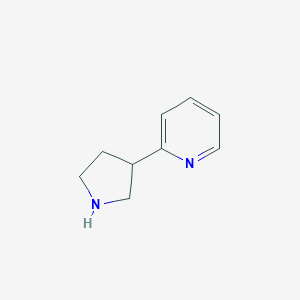
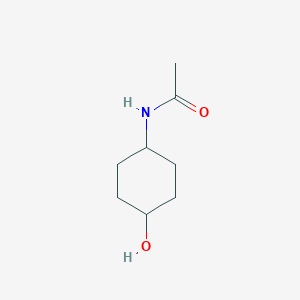
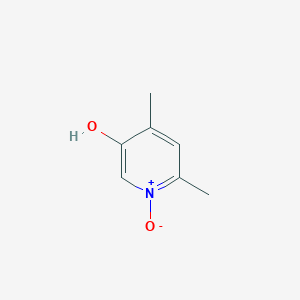
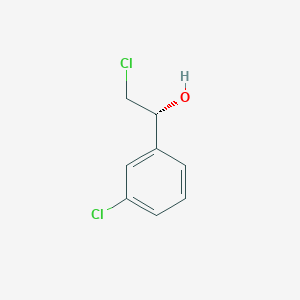
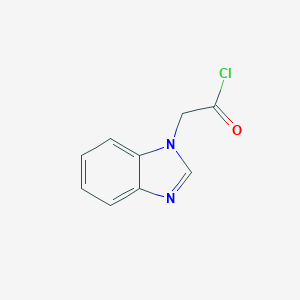
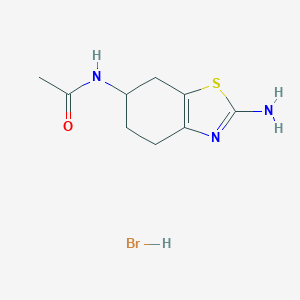
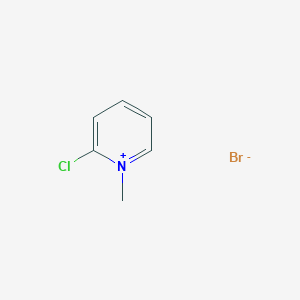
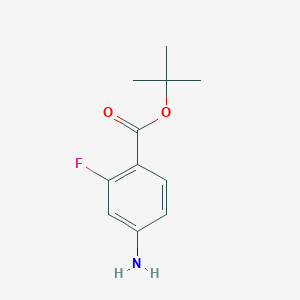
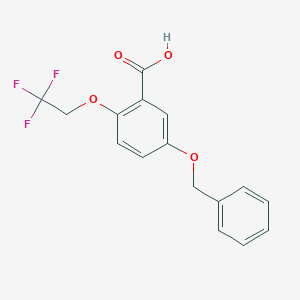
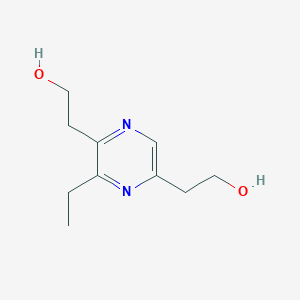
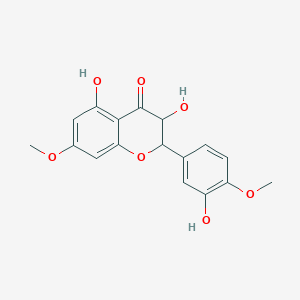
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)